molecular formula C20H24N4O4S B7729827 6-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]hexanoic acid

6-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]hexanoic acid

Cat. No.: B7729827
M. Wt: 416.5 g/mol
InChI Key: NWGVOCUUSFLWRT-QNUVFLEMSA-N
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Description

6-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]hexanoic acid is a complex organic compound with a unique structure that includes a thiazole ring, a hydrazone linkage, and a phenylpropylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]hexanoic acid typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Hydrazone Formation: The hydrazone linkage is formed by reacting a hydrazine derivative with an aldehyde or ketone.

    Acetylation: The acetyl group is introduced through a reaction with acetic anhydride or acetyl chloride.

    Final Coupling: The final step involves coupling the thiazole derivative with a hexanoic acid derivative under suitable conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the hydrazone linkage to a hydrazine or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a drug candidate, particularly for its interactions with biological targets.

    Materials Science: Its unique structure may make it useful in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound could be used as a probe to study various biochemical pathways or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 6-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]hexanoic acid would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The thiazole ring and hydrazone linkage could play crucial roles in binding to molecular targets, while the phenylpropylidene group might enhance its affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and sulfathiazole, share structural similarities.

    Hydrazones: Other hydrazone compounds, like isoniazid (an anti-tuberculosis drug), have similar functional groups.

    Phenylpropylidene Derivatives: Compounds with phenylpropylidene groups, such as cinnamaldehyde, are structurally related.

Properties

IUPAC Name

6-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c25-17(21-12-6-2-5-11-18(26)27)14-16-19(28)23-20(29-16)24-22-13-7-10-15-8-3-1-4-9-15/h1,3-4,7-10,13,16H,2,5-6,11-12,14H2,(H,21,25)(H,26,27)(H,23,24,28)/b10-7+,22-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGVOCUUSFLWRT-QNUVFLEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC2=NC(=O)C(S2)CC(=O)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC2=NC(=O)C(S2)CC(=O)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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